molecular formula C9H14ClNO2 B14891124 (R)-2-(2-Ethynyl-2-methylpyrrolidin-1-yl)acetic acid hydrochloride

(R)-2-(2-Ethynyl-2-methylpyrrolidin-1-yl)acetic acid hydrochloride

Cat. No.: B14891124
M. Wt: 203.66 g/mol
InChI Key: QBGCEZRRWPNAHI-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring, an ethynyl group, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is reacted with carbon dioxide under specific conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, while the pyrrolidine ring can interact with enzymes and receptors. The carboxylic acid moiety may also play a role in binding to target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrrolidine: Lacks the ethynyl and carboxylic acid groups, making it less versatile in chemical reactions.

    2-Ethynylpyrrolidine: Lacks the carboxylic acid group, limiting its applications in certain biochemical pathways.

    2-Methylpyrrolidine-1-acetic Acid: Lacks the ethynyl group, reducing its potential for specific chemical modifications.

Uniqueness

®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride is unique due to the presence of all three functional groups (ethynyl, methyl, and carboxylic acid) in a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-3-9(2)5-4-6-10(9)7-8(11)12;/h1H,4-7H2,2H3,(H,11,12);1H/t9-;/m0./s1

InChI Key

QBGCEZRRWPNAHI-FVGYRXGTSA-N

Isomeric SMILES

C[C@@]1(CCCN1CC(=O)O)C#C.Cl

Canonical SMILES

CC1(CCCN1CC(=O)O)C#C.Cl

Origin of Product

United States

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